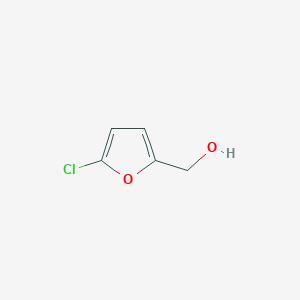
(5-Chlorofuran-2-yl)methanol
Descripción general
Descripción
(5-Chlorofuran-2-yl)methanol is an organic compound with the molecular formula C5H5ClO2 and a molecular weight of 132.55 g/mol It is a derivative of furan, a heterocyclic compound, and contains a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(5-Chlorofuran-2-yl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of 5-chloro-2-furaldehyde using sodium tetrahydroborate in methanol at temperatures ranging from 0 to 20°C for approximately 2 hours . This method yields this compound with a high degree of purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis from 5-chloro-2-furaldehyde using sodium tetrahydroborate is scalable and can be adapted for larger-scale production. The reaction conditions are relatively mild, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chlorofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-chloro-2-furaldehyde or 5-chloro-2-furoic acid.
Reduction: 5-chlorofuran-2-ylmethanol.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Chlorofuran-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of (5-Chlorofuran-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways. For example, derivatives of furan compounds have been shown to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes . The specific interactions and pathways for this compound require further investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-furaldehyde
- 5-Chloro-2-furoic acid
- 2-Furancarbaldehyde
Uniqueness
(5-Chlorofuran-2-yl)methanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Propiedades
IUPAC Name |
(5-chlorofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJDISJNCUFJPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


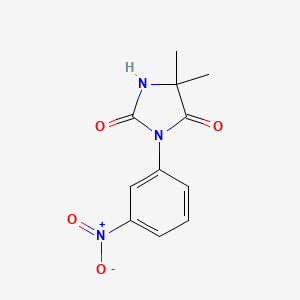
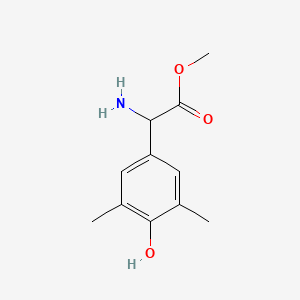
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1427245.png)
![4,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1427249.png)
![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)
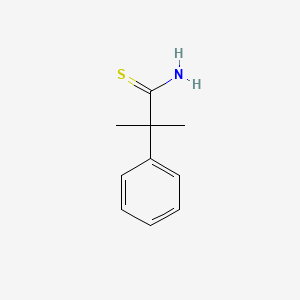
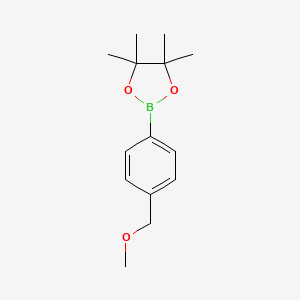
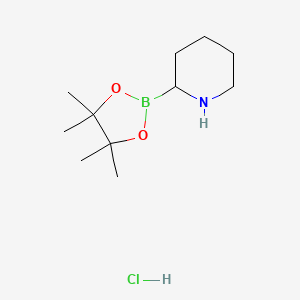
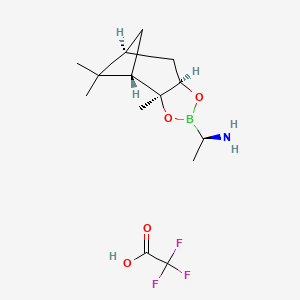

![(5-Chlorobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1427257.png)
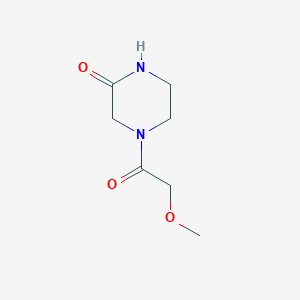
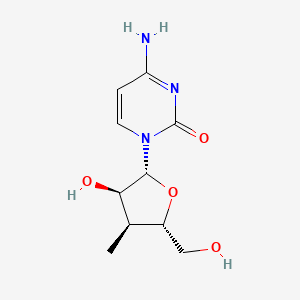
![N-[2-(hydroxymethyl)phenyl]thiophene-2-carboxamide](/img/structure/B1427263.png)
